

Spectroscopic Characterization of 2-Chloro-3-hydroxybutanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybutanal

Cat. No.: B15440900

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **2-Chloro-3-hydroxybutanal**. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. By drawing parallels with structurally analogous compounds, we offer a robust framework for the identification and characterization of **2-Chloro-3-hydroxybutanal**, intended to guide researchers in their synthetic and analytical endeavors. This guide is designed for an audience of researchers, scientists, and professionals in drug development who require a deep, practical understanding of spectroscopic data interpretation.

Introduction: The Structural and Chemical Context of 2-Chloro-3-hydroxybutanal

2-Chloro-3-hydroxybutanal, with the molecular formula C₄H₇ClO₂, is a chiral molecule possessing two stereocenters.^{[1][2]} Its structure incorporates several key functional groups: an aldehyde, a secondary alcohol, and an alkyl chloride. The interplay of the electron-withdrawing effects of the chlorine atom and the aldehyde group, along with the hydrogen-bonding capability of the hydroxyl group, is expected to result in a unique and informative spectroscopic profile. Accurate interpretation of this profile is crucial for confirming the molecular structure,

assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to metabolism studies.

This guide will systematically explore the predicted spectroscopic data for **2-Chloro-3-hydroxybutanal** across the most common and powerful analytical techniques. We will delve into the "why" behind the expected spectral patterns, providing a causal link between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For **2-Chloro-3-hydroxybutanal**, both ^1H and ^{13}C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Chloro-3-hydroxybutanal** is anticipated to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts will be influenced by the electronegativity of adjacent substituents (Cl, OH, CHO).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H on C1 (Aldehyde)	9.5 - 10.0	Doublet	~3 Hz
H on C2	4.2 - 4.5	Doublet of Doublets	~3 Hz, ~7 Hz
H on C3	4.0 - 4.3	Doublet of Quartets	~7 Hz, ~6.5 Hz
OH on C3	Variable (broad singlet)	Broad Singlet	N/A
H on C4 (Methyl)	1.2 - 1.5	Doublet	~6.5 Hz

Expertise & Experience: Deciphering the Predicted ^1H NMR Spectrum

- The Aldehydic Proton (H1): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear far downfield. It is expected to be a doublet due to coupling with the proton on C2.
- The α -Chloro Proton (H2): The proton on the carbon bearing the chlorine atom will be significantly deshielded. Its multiplicity as a doublet of doublets arises from coupling to both the aldehydic proton (H1) and the proton on C3.
- The β -Hydroxy Proton (H3): This proton is adjacent to both the hydroxyl group and the methyl group. It will appear as a doublet of quartets, being split by the proton on C2 and the three protons of the methyl group.
- The Methyl Protons (H4): These protons are in a more shielded environment and will appear furthest upfield. They will be split into a doublet by the adjacent proton on C3.
- The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in **2-Chloro-3-hydroxybutanal**.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (Aldehyde Carbonyl)	195 - 205
C2 (Carbon with Chlorine)	60 - 70
C3 (Carbon with Hydroxyl)	65 - 75
C4 (Methyl Carbon)	15 - 25

Expertise & Experience: Interpreting the Predicted ^{13}C NMR Spectrum

- The Carbonyl Carbon (C1): The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

- Carbons Bearing Heteroatoms (C2 and C3): The carbons directly attached to the electronegative chlorine and oxygen atoms will be deshielded and appear in the 60-75 ppm range. The exact positions will depend on the combined electronic effects.
- The Methyl Carbon (C4): The aliphatic methyl carbon is the most shielded and will have the lowest chemical shift.

Visualization of NMR Correlations

Caption: Key ^1H - ^1H NMR coupling interactions in **2-Chloro-3-hydroxybutanal**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Chloro-3-hydroxybutanal** is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-Cl bonds.

Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Broad, Strong
C-H Stretch (Aldehyde)	2700 - 2800 and 2800 - 2900	Medium, Sharp
C-H Stretch (Alkyl)	2850 - 3000	Medium to Strong
C=O Stretch (Aldehyde)	1720 - 1740	Strong, Sharp
C-O Stretch (Alcohol)	1000 - 1260	Strong
C-Cl Stretch	600 - 800	Medium to Strong

Expertise & Experience: Rationale for IR Band Assignments

- O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding from the alcohol group.

- Aldehyde C-H Stretch: The presence of two distinct peaks in this region is characteristic of an aldehyde C-H bond (a Fermi resonance doublet).
- C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The presence of an α -chloro substituent may slightly increase the frequency compared to an unsubstituted aldehyde.
- C-Cl Stretch: This vibration appears in the fingerprint region and provides evidence for the chloro-substituent.

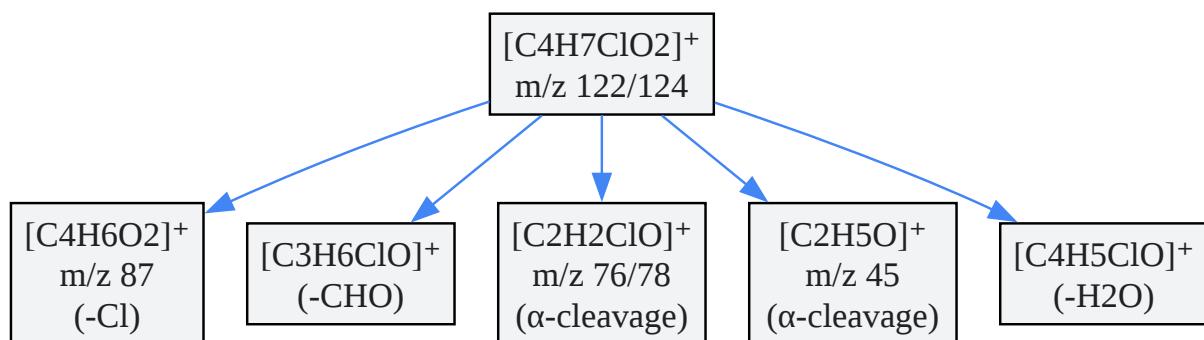
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

- Molecular Ion (M^+): A peak corresponding to the molecular weight of **2-Chloro-3-hydroxybutanal** (122.01 g/mol for the most abundant isotopes ^{12}C , 1H , ^{16}O , ^{35}Cl) would be expected. A key feature will be the $M+2$ peak at approximately m/z 124, with an intensity of about one-third of the M^+ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ^{37}Cl isotope).[\[2\]](#)
- Key Fragmentation Pathways:
 - Loss of Cl: A significant fragment at m/z 87, corresponding to the loss of a chlorine radical.
 - Loss of CHO: A fragment resulting from the loss of the formyl group (m/z 29).
 - α -Cleavage: Cleavage of the C2-C3 bond, leading to fragments such as $[CH(Cl)CHO]^+$ (m/z 76/78) and $[CH(OH)CH_3]^+$ (m/z 45).
 - Dehydration: Loss of a water molecule (H_2O , m/z 18) from the molecular ion.

Visualization of Key Mass Spectrometry Fragmentations

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Caption: Predicted major fragmentation pathways for **2-Chloro-3-hydroxybutanal** in MS.

Recommended Experimental Protocols

To obtain high-quality spectroscopic data for **2-Chloro-3-hydroxybutanal**, the following experimental conditions are recommended:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- ¹H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.

- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be used.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

Mass Spectrometry

- Ionization Method: Electron Ionization (EI) is a good choice for observing fragmentation patterns. Electrospray Ionization (ESI) could be used for softer ionization to better observe the molecular ion.
- Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
- Parameters (for EI):
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 10 - 200.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and Mass spectra of **2-Chloro-3-hydroxybutanal**. By understanding the expected spectroscopic features and the underlying chemical principles, researchers are better equipped to identify and characterize this molecule, even in the absence of a pre-existing spectral database. The provided experimental protocols offer a starting point for acquiring high-quality data. The synergistic use of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of **2-Chloro-3-hydroxybutanal**.

References

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